molecular formula C15H20O4 B14599998 2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate CAS No. 59953-78-5

2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate

Cat. No.: B14599998
CAS No.: 59953-78-5
M. Wt: 264.32 g/mol
InChI Key: XQHWZXREKKZLAU-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate is an organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes a dioxolane ring fused with a benzoate group. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 2,2-diethyl-1,3-dioxolane-4-methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of the reactants and removal of the water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The dioxolane ring provides stability and enhances the compound’s reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl acetate
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethylamine

Uniqueness

2,2-Diethyl-1,3-dioxolan-4-yl 2-methylbenzoate is unique due to its specific combination of a dioxolane ring and a benzoate group. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

59953-78-5

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(2,2-diethyl-1,3-dioxolan-4-yl) 2-methylbenzoate

InChI

InChI=1S/C15H20O4/c1-4-15(5-2)17-10-13(19-15)18-14(16)12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3

InChI Key

XQHWZXREKKZLAU-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)OC(=O)C2=CC=CC=C2C)CC

Origin of Product

United States

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